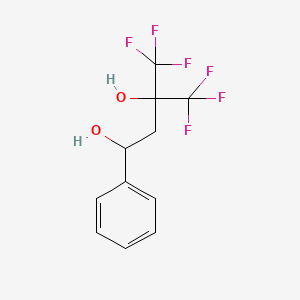
1-Ethoxy-2,4-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,4-diiodobenzene is an organic compound with the molecular formula C8H8I2O. It is a derivative of benzene, where two iodine atoms are substituted at the 2nd and 4th positions, and an ethoxy group is substituted at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethoxy-2,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethoxybenzene (phenetole) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the 2nd and 4th positions due to the directing effects of the ethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-2,4-dihydroxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include 1-ethoxy-2,4-dimethoxybenzene or 1-ethoxy-2,4-diaminobenzene.
Coupling: Products include biaryl compounds.
Reduction: The major product is 1-ethoxy-2,4-dihydroxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the ethoxy group, which directs electrophilic substitution to the ortho and para positions. The iodine atoms, being good leaving groups, facilitate various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine.
1-Ethoxy-2,4-dibromobenzene: Similar structure but with bromine atoms instead of iodine.
1-Methoxy-2,4-diiodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Ethoxy-2,4-diiodobenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine or bromine atoms. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
35295-52-4 |
|---|---|
Molekularformel |
C8H8I2O |
Molekulargewicht |
373.96 g/mol |
IUPAC-Name |
1-ethoxy-2,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RKTDECQPQPOQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


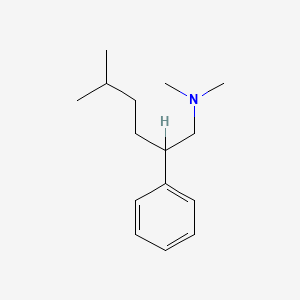
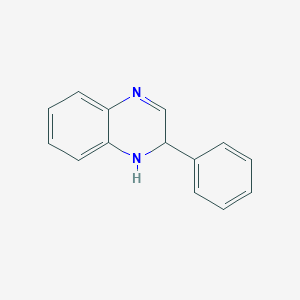
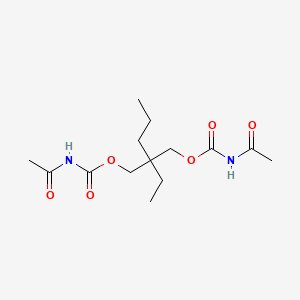
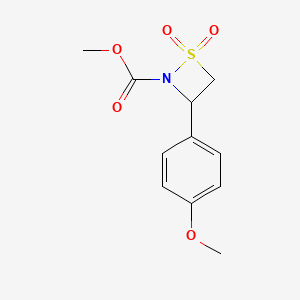

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
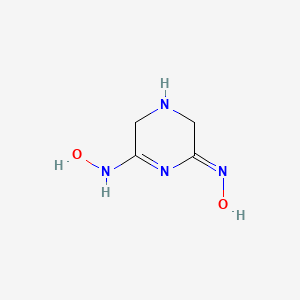
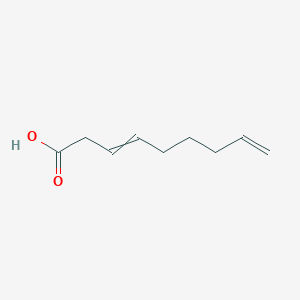
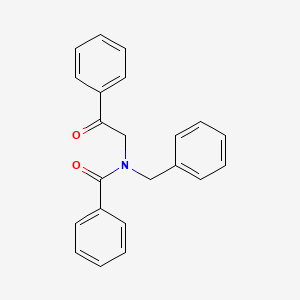
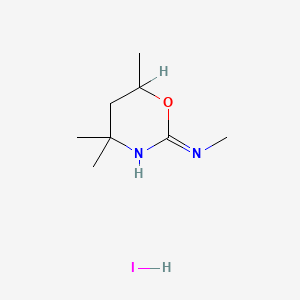
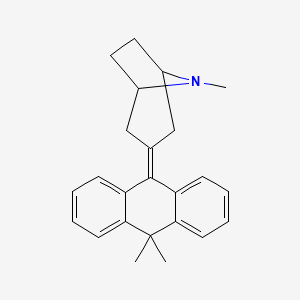
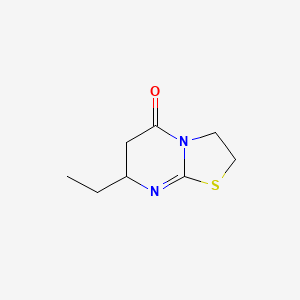
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
